molecular formula C23H18BrN3O2 B2389766 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898417-53-3

2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2389766
CAS No.: 898417-53-3
M. Wt: 448.32
InChI Key: JUXRQFJNIUEPSS-UHFFFAOYSA-N
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Description

This compound belongs to the indolizine carboxamide family, characterized by a bicyclic indolizine core substituted with an amino group, a benzoyl moiety at position 3, and a carboxamide-linked aryl group at position 1. The specific substituents—4-methylbenzoyl and 4-bromophenyl—impart distinct electronic and steric properties.

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-14-5-7-15(8-6-14)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-17-11-9-16(24)10-12-17/h2-13H,25H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXRQFJNIUEPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The amino, bromophenyl, and methylbenzoyl groups can be introduced through substitution reactions, often using reagents like bromine, amines, and acyl chlorides.

    Final Coupling: The final step may involve coupling the intermediate products under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This includes:

    Catalysts: Use of efficient catalysts to increase yield.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted indolizine compounds.

Scientific Research Applications

Cancer Treatment

Research indicates that indolizine derivatives, including 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, exhibit inhibitory activity against the CBP/EP300 bromodomain receptor. This receptor is implicated in various cancers, including prostate cancer and acute lymphoblastic leukemia. The compound has shown promise as a selective inhibitor, which could lead to the development of targeted therapies for these malignancies .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have demonstrated that indolizine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. Specifically, the compound's structure allows it to target bacterial DNA gyrase, an essential enzyme for DNA replication and cell division, thereby exhibiting selective antibacterial activity .

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated the efficacy of various indolizine derivatives against prostate cancer cell lines. The results indicated that 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide significantly reduced cell viability in a dose-dependent manner. The compound's selectivity for cancer cells over normal cells was noted, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this indolizine derivative against several bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its viability as an alternative treatment option .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer TreatmentInhibition of CBP/EP300 bromodomainSelective inhibition in prostate cancer cell lines
Antimicrobial ActivityTargeting DNA gyraseEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Biological Pathways: Affecting cellular processes.

    Inducing or Inhibiting Gene Expression: Leading to changes in protein synthesis.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzoyl and phenyl carboxamide groups. Below is a comparative analysis:

Compound Name Benzoyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight logP (Predicted)
Target Compound 4-methyl 4-bromo C23H19BrN3O2 473.33 ~3.8
2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)-1-indolizinecarboxamide 4-fluoro 4-methoxy C23H17FN3O3 426.40 ~3.2
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-methoxy 2-chloro C23H18ClN3O3 419.87 ~3.5
2-Amino-N-(4-bromophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide 4-nitro 4-bromo C22H16BrN4O4 503.29 ~2.9
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-nitro 4-ethyl C24H20N4O4 428.44 ~3.6

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methylbenzoyl (electron-donating) contrasts with analogs bearing nitro (strongly electron-withdrawing) or methoxy (moderately electron-donating) groups.
  • Lipophilicity : The bromine and methyl groups in the target compound increase logP compared to analogs with nitro or methoxy substituents, suggesting higher membrane permeability but lower aqueous solubility .
  • Steric Effects : The 4-bromophenyl group in the target compound creates greater steric hindrance than 2-chlorophenyl or 4-ethylphenyl analogs, which may influence interactions with hydrophobic binding pockets .

Biological Activity

2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. Its unique structure, featuring an amino group, a bromophenyl moiety, and a methylbenzoyl group, suggests potential applications in medicinal chemistry, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C24H21BrN3O2
  • Molecular Weight : 448.3 g/mol
  • CAS Number : 898417-53-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indolizine Core : Achieved through cyclization reactions with suitable precursors.
  • Introduction of Functional Groups : The amino and bromophenyl groups are introduced via substitution reactions.
  • Final Coupling : Involves coupling intermediates under specific conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Activity

Research indicates that compounds in the indolizine class exhibit significant biological activities, particularly in cancer research. The following subsections summarize key findings regarding the biological activity of 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide.

Anticancer Activity

Studies have shown that this compound demonstrates notable inhibitory effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited significant cytotoxicity.
  • MDA-MB-231 (triple-negative breast cancer) : Higher activity observed compared to other analogs, particularly when combined with doxorubicin, indicating a synergistic effect .

The proposed mechanisms include:

  • Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Interference with Biological Pathways : It affects cellular processes such as apoptosis and gene expression, leading to altered protein synthesis .

Comparative Analysis with Similar Compounds

The following table compares 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamideC24H21BrN3O2Significant inhibitory effects against cancer cell lines
2-amino-N-(4-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamideC24H21ClN3O2Explored for anticancer activity but less potent than brominated variant
2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamideC24H21FN3O2Similar structure; potential for different biological interactions

Case Studies

Recent studies have focused on the efficacy of this compound in various in vitro and in vivo models:

  • In Vitro Studies : The compound was tested against multiple cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics.
  • Combination Therapy : Research indicated enhanced efficacy when used in combination with established drugs like doxorubicin, particularly in resistant cancer cell lines .

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